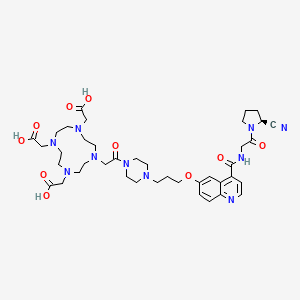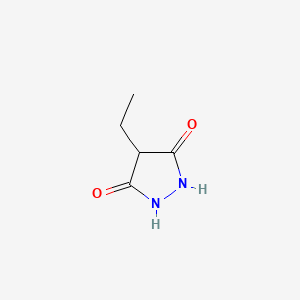![molecular formula C11H8N2 B3349820 Pyrimido[1,6-a]indole CAS No. 23989-28-8](/img/structure/B3349820.png)
Pyrimido[1,6-a]indole
Vue d'ensemble
Description
Pyrimido[1,6-a]indole is a type of heterocyclic compound that is widely represented in the chemistry of natural products . It plays important roles in various physiological processes . Some of the most important examples from this class of compounds are active pharmaceutical ingredients . These heterocyclic compounds exhibit antifungal and hypoglycemic activity, and can also be effective in the treatment of atherosclerosis . Besides that, pyrimido[1,6-a]indoles can be useful starting materials for the synthesis of other biologically active molecules .
Synthesis Analysis
The synthesis of pyrimido[1,6-a]indoles has been widely studied over the past decade . Depending on the synthons used for assembling the target structure, three main approaches to the synthesis of pyrimido[1,6-a]indoles can be distinguished: annulation of a pyrimidine ring to 2-aminoindoles, modification of other indole derivatives, and miscellaneous methods . A three-component synthesis of pyrimido[1,6-a]indoles was performed by combining ethyl 2-amino-1H-indole-3-carboxylates, terminal alkynes, and benzoyl chlorides .Molecular Structure Analysis
The molecular structure of pyrimido[1,6-a]indole is complex and involves a pyrimidine ring fused to an indole ring . The most commonly used substrates for the assembly of pyrimido[1,6-a]indole and indolo[1,6-a]quinazoline ring systems are derivatives of 2-aminoindoles .Chemical Reactions Analysis
The chemical reactions involving pyrimido[1,6-a]indole are diverse and depend on the specific derivatives and conditions used . For instance, a three-component synthesis of pyrimido[1,6-a]indoles was performed by combining ethyl 2-amino-1H-indole-3-carboxylates, terminal alkynes, and benzoyl chlorides . This method involves the sequential combination of Sonogashira reaction with [3+3] cyclocondensation .Safety and Hazards
While specific safety and hazard information for pyrimido[1,6-a]indole was not found in the retrieved sources, it is generally recommended to ensure adequate ventilation, use personal protective equipment as required, avoid dust formation, and keep people away from and upwind of spill/leak when handling similar chemical compounds .
Orientations Futures
The synthesis and study of pyrimido[1,6-a]indole and its derivatives have been a topic of interest in recent years due to their potential applications in pharmaceuticals and other fields . Future research may focus on developing new synthetic pathways, exploring their biological activities, and investigating their potential therapeutic applications .
Propriétés
IUPAC Name |
pyrimido[1,6-a]indole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2/c1-2-4-11-9(3-1)7-10-5-6-12-8-13(10)11/h1-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDCPLBSPKVCZDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3N2C=NC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00521548 | |
| Record name | Pyrimido[1,6-a]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00521548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
23989-28-8 | |
| Record name | Pyrimido[1,6-a]indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00521548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1H-1,2,3-Triazolo[4,5-C]pyridin-1-amine](/img/structure/B3349757.png)





![(S)-1-Methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole](/img/structure/B3349795.png)


![6-Chloroimidazo[1,5-A]pyrido[3,2-E]pyrazine](/img/structure/B3349833.png)